molecular formula C22H23N3O3 B11000031 3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11000031
M. Wt: 377.4 g/mol
InChI Key: ZPBXRDZWGUVPLH-UHFFFAOYSA-N
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Description

3-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a benzodiazepine core structure, which is fused with a piperidine ring and a phenyl group. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and muscle relaxant effects. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a benzodiazepine derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the benzodiazepine core is oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to reduce the carbonyl groups present in the compound, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine or piperidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzodiazepine or piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential interactions with biological targets. Its structure suggests that it may interact with receptors in the central nervous system, making it a candidate for studying neurological processes and disorders.

Medicine: In medicine, the compound is investigated for its pharmacological properties. Benzodiazepines are known for their sedative and anxiolytic effects, and this compound may exhibit similar properties. Research is focused on understanding its efficacy and safety profile for potential therapeutic use.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular pathways involved include the modulation of ion channels and neurotransmitter release, which contribute to its pharmacological effects.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: What sets 3-[2-OXO-2-(4-PHENYLPIPERIDINO)ETHYL]-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE apart from these compounds is its unique structure, which combines a benzodiazepine core with a piperidine ring and a phenyl group. This structural variation may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, safety, and specificity.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C22H23N3O3/c26-20(25-12-10-16(11-13-25)15-6-2-1-3-7-15)14-19-22(28)23-18-9-5-4-8-17(18)21(27)24-19/h1-9,16,19H,10-14H2,(H,23,28)(H,24,27)

InChI Key

ZPBXRDZWGUVPLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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